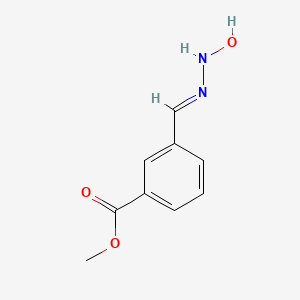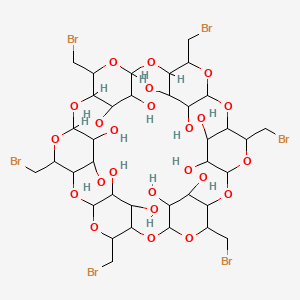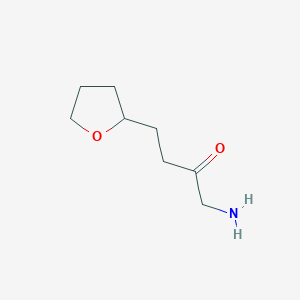![molecular formula C15H29NO4 B12103286 Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester CAS No. 173435-79-5](/img/structure/B12103286.png)
Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester is a chemical compound with the molecular formula C14H27NO4 and a molecular weight of 273.37 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in organic synthesis and has several unique properties that make it valuable for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester typically involves the reaction of nonanoic acid with tert-butyl carbamate and methanol. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. The reaction conditions may vary, but common methods include:
Acid-Catalyzed Esterification: This method involves the use of a strong acid, such as sulfuric acid or hydrochloric acid, to catalyze the reaction between nonanoic acid and methanol.
Base-Catalyzed Esterification: In this method, a strong base, such as sodium hydroxide or potassium hydroxide, is used to catalyze the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, and may include additional steps such as purification and distillation to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonanoic acid, methyl ester: This compound is similar in structure but lacks the tert-butyl carbamate group.
Nonanoic acid, 9-oxo-, methyl ester: This compound has a similar carbon chain but contains a ketone group instead of the tert-butyl carbamate group.
Uniqueness
Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester is unique due to the presence of the tert-butyl carbamate group, which imparts specific chemical properties and reactivity. This makes it valuable for certain synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
173435-79-5 |
|---|---|
Molekularformel |
C15H29NO4 |
Molekulargewicht |
287.39 g/mol |
IUPAC-Name |
methyl 9-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoate |
InChI |
InChI=1S/C15H29NO4/c1-15(2,3)20-14(18)16-12-10-8-6-5-7-9-11-13(17)19-4/h5-12H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
NPALGOKXGWRJEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B12103213.png)
![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)

![3-Hydroxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12103224.png)





![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)



